7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one

pKa prediction ionization state physicochemical profiling

7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one (CAS 2756334-26-4) is a dihalogenated quinoxalin-2(1H)-one scaffold bearing bromine at C7, fluorine at C8, and a methyl group at C3. With a molecular formula of C9H6BrFN2O and a molecular weight of 257.06 g/mol, the compound is supplied as an off-white to pale yellow solid with a minimum purity specification of 98% (HPLC) and a predicted density of 1.81±0.1 g/cm³.

Molecular Formula C9H6BrFN2O
Molecular Weight 257.06 g/mol
Cat. No. B8242479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one
Molecular FormulaC9H6BrFN2O
Molecular Weight257.06 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=C(C=C2)Br)F)NC1=O
InChIInChI=1S/C9H6BrFN2O/c1-4-9(14)13-8-6(12-4)3-2-5(10)7(8)11/h2-3H,1H3,(H,13,14)
InChIKeyXYFPPXBRGJPPGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one – Core Structural & Physicochemical Baseline for Informed Procurement


7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one (CAS 2756334-26-4) is a dihalogenated quinoxalin-2(1H)-one scaffold bearing bromine at C7, fluorine at C8, and a methyl group at C3 . With a molecular formula of C9H6BrFN2O and a molecular weight of 257.06 g/mol, the compound is supplied as an off-white to pale yellow solid with a minimum purity specification of 98% (HPLC) and a predicted density of 1.81±0.1 g/cm³ . Its predicted acid dissociation constant (pKa) is 7.33±0.20, indicating a weakly acidic NH proton that governs solubility, ionization state, and hydrogen-bonding capacity under physiological or near-physiological conditions . These baseline properties establish the compound as a versatile intermediate for medicinal chemistry campaigns targeting kinase inhibition, PARP-family enzymes, and CNS-penetrant drug discovery programs .

Why 7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one Cannot Be Interchanged with Generic Quinoxalinone Building Blocks


Quinoxalin-2(1H)-ones are a privileged scaffold in medicinal chemistry, but their biological and physicochemical behavior is exquisitely sensitive to the nature and position of halogen substituents [1]. Replacement of the C7 bromine with chlorine, hydrogen, or a bromomethyl group alters not only the steric and electronic landscape of the benzene ring but also the compound's ionization behavior and metabolic stability. The simultaneous presence of bromine at C7 and fluorine at C8, combined with the C3 methyl group, creates a unique vector set for downstream derivatization that cannot be replicated by positional isomers (e.g., 8-bromo-7-fluoro) or mono-halogenated analogs [2]. Generic substitution without confirming regioisomeric identity and purity risks introducing off-target liabilities, altering pharmacokinetic profiles, and compromising the integrity of structure-activity relationship (SAR) datasets in lead optimization campaigns [3].

Quantitative Differentiation of 7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one Versus Closest Analogs


Predicted pKa Shift Relative to the 3-Des-Methyl Analog Dictates Ionization State at Physiological pH

The predicted pKa of 7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one is 7.33±0.20, reflecting the acidity of the lactam NH proton . In contrast, the 3-des-methyl analog 7-bromo-8-fluoroquinoxalin-2(1H)-one exhibits a predicted pKa of approximately 6.81, more acidic by roughly 0.5 log units . This difference means that at pH 7.4 the target compound is approximately 46% ionized versus approximately 80% ionization for the des-methyl analog, translating into distinct solubility, permeability, and protein-binding profiles critical for CNS drug design where AZD9574-class PARP1 inhibitors require balanced ionization [1].

pKa prediction ionization state physicochemical profiling

Regioselective Bromination at C7 Establishes a Single Synthetic Entry Point Distinct from C7-Bromomethyl Derivatives

Recent methodology employing NBS/TBHP enables exclusive C7 bromination of quinoxalin-2(1H)-ones in the presence of the reactive C3 position, yielding 7-bromo derivatives with complete regioselectivity [1]. The target compound is accessed via this direct C7 bromination route, whereas the structurally related key intermediate for AZD9574—7-(bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one (CAS 2756333-93-2)—requires a distinct benzylic bromination step and bears the bromine on a methylene spacer rather than directly on the aromatic ring . This fundamental difference in bromine placement dictates divergent reactivity in cross-coupling reactions: the C7 aryl bromide is amenable to Suzuki, Buchwald-Hartwig, and Ullmann couplings, while the C7 bromomethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides .

site-selective halogenation synthetic methodology regiochemical purity

Purity Benchmarking: ≥98% HPLC Purity Enables Reproducible SAR Without Purification Bottlenecks

The commercially supplied 7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one meets a minimum purity specification of 98% by HPLC, as certified by multiple independent vendors . In contrast, the closely related 7-(bromomethyl) analog (CAS 2756333-93-2) is typically supplied at ≥95% purity, representing a 3-percentage-point difference in guaranteed purity . For medicinal chemistry teams performing parallel synthesis or biochemical assays, this purity differential reduces the need for repurification and minimizes the risk of confounding biological readouts due to trace impurities, particularly those arising from incomplete bromination or dehalogenation side products.

purity specification quality control HPLC purity

Positional Isomer Discrimination: C7-Br/C8-F Substitution Pattern Is Structurally Required for CNS-Penetrant PARP1 Inhibitor Scaffolds

The quinoxalinone core of the clinical-stage CNS-penetrant PARP1 inhibitor AZD9574 (Palacaparib) contains a 5-fluoro-2-methyl-3-oxo substitution pattern that derives from intermediates bearing the specific C7-bromo, C8-fluoro, and C3-methyl arrangement [1]. The positional isomer 8-bromo-7-fluoro-3-methylquinoxalin-2(1H)-one—in which bromine and fluorine positions are swapped—would lead to a different regioisomeric series upon further functionalization. PARP1 SAR studies have demonstrated that substitutions at the 7- and 8-positions of the quinoxalinone ring critically modulate both enzymatic potency and cellular activity [2]. The C7-Br/C8-F configuration is therefore not interchangeable with its positional isomer, as the altered electronic distribution and steric presentation would misdirect the vector of subsequent piperazine or amine coupling essential for PARP1 binding-pocket engagement.

PARP1 inhibitor CNS penetration positional isomer

Predicted Density and Molecular Descriptor Differentiation from Dihydro and Des-Methyl Analogs

The predicted density of 7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one is 1.81±0.1 g/cm³ . Its reduced analog, 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 2814486-32-1), has a molecular weight of 259.08 g/mol (ΔMW = +2.02 g/mol due to saturation) and distinct conformational flexibility that alters its fit within enzyme active sites . The fully aromatic target compound presents a planar quinoxalinone core conducive to π-stacking interactions with tyrosine or histidine residues in kinase and PARP binding pockets, whereas the dihydro analog introduces a tetrahedral carbon at C3 that disrupts planarity and may reduce binding affinity [1]. Additionally, the des-methyl analog 7-bromo-8-fluoroquinoxalin-2(1H)-one (MW = 243.03) lacks the C3 methyl group that occupies a lipophilic pocket in PARP1 (as evidenced by the AZD9574 co-crystal structure, PDB 9ETR), making it an unsuitable replacement for methyl-bearing SAR series.

density prediction molecular descriptors lead-likeness

Optimal Deployment Scenarios for 7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one in Drug Discovery and Chemical Biology


CNS-Penetrant PARP1 Inhibitor Lead Optimization

The C7-Br, C8-F, C3-CH₃ substitution pattern maps directly onto the quinoxalinone core of the clinical PARP1-selective inhibitor AZD9574 (Palacaparib), which demonstrates >8,000-fold selectivity over other PARP isoforms and documented CNS penetration [1]. Medicinal chemistry teams can use this compound as a key intermediate for introducing C7 amine, aryl, or heteroaryl substituents via Pd-catalyzed cross-coupling, enabling parallel SAR exploration of the solvent-exposed region of the PARP1 active site. The predicted pKa of 7.33 ensures that the elaborated compounds maintain an ionization profile compatible with blood-brain barrier penetration when the final molecule's overall physicochemical properties are optimized .

Kinase Hinge-Binder Scaffold Diversification

Quinoxalin-2(1H)-ones serve as ATP-competitive hinge-binding motifs in kinase inhibitor design. The planar aromatic core of the target compound, bearing bromine and fluorine as synthetic handles, permits sequential orthogonal functionalization: C7 bromide participates in Suzuki-Miyaura or Buchwald-Hartwig reactions, while the C8 fluorine can undergo nucleophilic aromatic substitution under appropriate conditions [1]. This dual-handle architecture differentiates the target from mono-halogenated quinoxalinones, which offer only a single diversification point and therefore limit the breadth of accessible chemical space in library synthesis.

Physicochemical Property-Based Fragment and Lead-Like Screening Collections

With a molecular weight of 257.06 g/mol, a predicted pKa of 7.33, and an aromatic, planar core, the compound occupies a favorable position in lead-like chemical space compliant with the Rule of Three for fragment-based screening [1]. Its balanced hydrophilicity/lipophilicity profile, inferred from the ionization behavior near physiological pH, makes it suitable for inclusion in fragment libraries where aqueous solubility and membrane permeability must be simultaneously optimized. Procurement of the 98% purity grade ensures that screening results are not confounded by impurities, a critical consideration for fragment-based drug discovery where hit rates are inherently low and assay artifacts must be rigorously minimized .

Multiple-Drug Resistance (MDR) Modulator SAR Studies

Substituted quinoxalinones have been identified as selective P-glycoprotein (Pgp) antagonists that can reverse multidrug resistance in cancer [1]. The 7-bromo-8-fluoro-3-methyl substitution pattern has not been exhaustively explored in this context, representing an underexploited opportunity for teams seeking novel MDR modulators. The target compound can serve as a starting point for systematic variation at C7 via cross-coupling to generate focused libraries for Pgp inhibition assays, with the C8 fluorine and C3 methyl serving as fixed substituents to anchor SAR interpretation across the series.

Quote Request

Request a Quote for 7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.